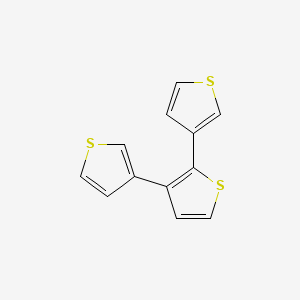

2,3-di(thiophen-3-yl)thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8S3 |

|---|---|

Molecular Weight |

248.4 g/mol |

IUPAC Name |

2,3-di(thiophen-3-yl)thiophene |

InChI |

InChI=1S/C12H8S3/c1-4-13-7-9(1)11-3-6-15-12(11)10-2-5-14-8-10/h1-8H |

InChI Key |

NVKLSOLRWOMZLC-UHFFFAOYSA-N |

SMILES |

C1=CSC=C1C2=C(SC=C2)C3=CSC=C3 |

Canonical SMILES |

C1=CSC=C1C2=C(SC=C2)C3=CSC=C3 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Chemical Modifications

Strategies for the Synthesis of the 2,3-Di(thiophen-3-yl)thiophene Core

The formation of the central terthiophene structure relies heavily on powerful carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals.

Palladium- and nickel-catalyzed cross-coupling reactions are the most prevalent and effective methods for constructing the thiophene-thiophene linkages in this compound. rsc.org These reactions offer a modular approach, allowing for the convergent synthesis of the target molecule from simpler thiophene (B33073) precursors. The choice of reaction often depends on the availability of starting materials, functional group tolerance, and the toxicity of the reagents. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a thiophenylboronic acid) with an organohalide (e.g., a dihalothiophene) in the presence of a palladium catalyst and a base. mdpi.comnih.gov It is widely used due to the commercial availability and relative stability of the boronic acid reagents. mdpi.com For the synthesis of this compound, a common strategy would involve the reaction of 2,3-dibromothiophene (B118489) with two equivalents of thiophen-3-ylboronic acid. The catalyst system is crucial, with systems based on palladium(0) and bulky phosphine (B1218219) ligands showing high activity. nih.gov

Stille Coupling: The Stille reaction pairs an organotin (organostannane) reagent with an organohalide, also catalyzed by palladium. wikipedia.orgwiley-vch.de This method is known for its tolerance to a wide variety of functional groups. wiley-vch.de The synthesis of the target compound could be achieved by reacting 2,3-dibromothiophene with two equivalents of 3-(tributylstannyl)thiophene. A significant drawback of this method is the high toxicity of the organotin compounds. wikipedia.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and couples it with an organohalide in the presence of a nickel or palladium catalyst. rsc.orggoogle.com For instance, the Grignard reagent derived from 3-bromothiophene (B43185) can be coupled with 2,3-dichlorothiophene (B95606). researchgate.net While powerful, the high reactivity of Grignard reagents can limit the compatibility with certain functional groups. chemicalforums.com

Table 1: Comparison of Cross-Coupling Reactions for Thiophene Linkages

| Reaction | Organometallic Reagent | Organohalide Partner | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki | Thiopheneboronic acid | Dihalothiophene | Palladium | Stable, non-toxic reagents; mild conditions | Potential for protodeboronation of thiopheneboronic acids mdpi.com |

| Stille | Organostannylthiophene | Dihalothiophene | Palladium | High functional group tolerance; reliable wikipedia.orgharvard.edu | High toxicity of tin reagents; purification challenges wikipedia.org |

| Kumada | Thiophenyl-Grignard | Dihalothiophene | Nickel or Palladium | High reactivity of Grignard reagents | Limited functional group tolerance; harsh conditions chemicalforums.com |

While cross-coupling reactions build the molecule by connecting pre-formed rings, alternative strategies involve constructing the central thiophene ring itself through cyclization. These methods can provide access to unique substitution patterns. One such approach involves a tandem thia-Michael addition/aldol reaction sequence using precursors like aroylmethylidene malonates and 1,4-dithiane-2,5-diol (B140307) to form a tetrahydrothiophene (B86538) intermediate. rsc.org Subsequent dehydration and decarboxylation can yield a 2,3-disubstituted thiophene core. rsc.org Another strategy involves the palladium-catalyzed coupling of terminal acetylenes with ortho-iodothioanisole derivatives, followed by an electrophilic cyclization to generate a 2,3-disubstituted benzo[b]thiophene, illustrating a principle that can be adapted for non-fused thiophenes. nih.gov

The success of any synthetic strategy hinges on the availability of appropriately functionalized precursors. For the regioselective synthesis of this compound, the key starting materials are a 2,3-difunctionalized central thiophene and a 3-functionalized outer thiophene.

Central Ring Precursors: 2,3-dibromothiophene or 2,3-dichlorothiophene are common and critical precursors for cross-coupling reactions. Their synthesis often involves multi-step procedures starting from thiophene or other substituted thiophenes, requiring careful control of halogenation conditions to achieve the desired regiochemistry.

Outer Ring Precursors: The choice of precursor for the outer rings depends on the chosen coupling reaction.

For Suzuki coupling, thiophen-3-ylboronic acid is required.

For Stille coupling, 3-(tributylstannyl)thiophene is necessary.

For Kumada coupling, 3-bromothiophene is used to generate the corresponding Grignard reagent in situ. researchgate.net

Table 2: Key Precursors for Synthesis

| Role in Synthesis | Precursor Example | Corresponding Coupling Reaction |

|---|---|---|

| Central Thiophene Core | 2,3-Dibromothiophene | Suzuki, Stille, Kumada |

| Outer Thiophene Group | Thiophen-3-ylboronic acid | Suzuki |

| Outer Thiophene Group | 3-(Tributylstannyl)thiophene | Stille |

| Outer Thiophene Group | 3-Bromothiophene (for Grignard) | Kumada |

Functionalization and Derivatization Approaches

To optimize this compound for specific applications, its core structure can be chemically modified. These modifications are designed to alter its physical properties, such as solubility, and its electronic characteristics.

Unsubstituted oligothiophenes are often poorly soluble and difficult to process, which limits their application in solution-processable devices. Attaching flexible side chains, typically long alkyl or alkoxy groups, to the thiophene rings is a common and effective strategy to overcome this issue. rsc.org These chains increase the entropy of the system, disrupting the intermolecular packing that leads to low solubility. For this compound, these chains would typically be introduced on the outer thiophene rings prior to the final cross-coupling step. For example, using a Grignard reagent derived from 3-alkyl-2-halothiophene in a Kumada coupling can build solubility into the final molecule. google.com

The electronic properties of the terthiophene core can be precisely tuned by introducing functional groups with different electronic characteristics. This modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is fundamental to designing materials for organic semiconductors, solar cells, and sensors.

Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), formyl (-CHO), nitro (-NO₂), or perfluoroalkyl (-CF₃) lower the energy levels of both the HOMO and LUMO. researchgate.netntnu.no Attaching EWGs can improve the electron-accepting (n-type) character of the material.

Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy (-OR), or amino (-NR₂) groups raise the HOMO and LUMO energy levels. This enhances the electron-donating (p-type) character of the molecule, which is desirable for the hole-transport layer in many organic electronic devices.

These functional groups can be introduced onto the thiophene precursors before the core synthesis or, in some cases, by direct functionalization of the final terthiophene product, although this risks issues with regioselectivity.

Table 3: Functional Groups for Modulating Electronic Properties

| Group Type | Example Group | Chemical Formula | Typical Effect on HOMO/LUMO |

|---|---|---|---|

| Electron-Donating | Methoxy | -OCH₃ | Raises energy levels |

| Electron-Donating | Hexyl | -C₆H₁₃ | Raises energy levels (mild) |

| Electron-Withdrawing | Formyl | -CHO | Lowers energy levels |

| Electron-Withdrawing | Cyano | -C≡N | Lowers energy levels |

| Electron-Withdrawing | Perfluorohexyl | -C₆F₁₃ | Lowers energy levels (strong) researchgate.net |

Synthesis of Heteroatom-Containing Analogues and Fused Systems

The core thiophene structure serves as a versatile scaffold for the creation of more complex, fused heterocyclic systems. These modifications are pursued to fine-tune the electronic and physical properties of the materials for various applications, including organic electronics.

A significant area of research involves the fusion of thiophene rings to create larger, more rigid planar structures. One such class of compounds is thienothiophenes. nih.gov A facile approach for synthesizing thieno[3,2-b]thiophenes involves a cascade cyclization of alkynyl diol derivatives, using sodium thiosulfate (B1220275) as an efficient sulfurizing reagent. mdpi.com Similarly, selenopheno[3,2-b]selenophenes can be prepared using selenium powder. mdpi.com Researchers have also established synthetic routes for alkyl-substituted fused thiophenes with degrees of fusion from two to seven rings, which exhibit good solubility in common organic solvents. figshare.com For instance, single-crystal X-ray analysis of 3,6-didecanyldithieno[2,3-d:2',3'-d']thieno[3,2-b:4,5-b'']dithiophene (FT5) and 3,7-didecanylthieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene (FT4) revealed that these compounds form favorable π-stacking structures. figshare.com

Another strategy to create fused systems is through photochemical oxidative cyclization. The Mallory photoreaction of arylthienylethenes, such as 2- and 3-thienylstilbenes, leads to the formation of isomeric thieno-annelated polycyclic aromatic compounds. rsc.org

The introduction of other heteroatoms, such as nitrogen, into the fused ring system creates another important class of analogues. Thienoindoles, for example, are tricyclic heterocyclic compounds where a thiophene ring is fused to an indole (B1671886) ring. nih.gov These can be synthesized through various methods, including the Paal–Knorr reaction of 1,4-dicarbonyl compounds with sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide. nih.govsemanticscholar.org Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions are also employed to construct these fused systems. semanticscholar.org For instance, 2-(3,5-dibromothiophen-2-yl)-N-phenylaniline can be used as a precursor to form p-conjugated thienoindoles. semanticscholar.org

Furthermore, the synthesis of thieno[2,3-b]thiophene-containing bis-heterocycles has been described, highlighting the modularity of these synthetic approaches. nih.gov The creation of complex structures for organic semiconducting materials often involves the use of dithienosilole, a silicon-bridged fused dithiophene system, as a central building block. nih.gov

| Fused System/Analogue | Synthetic Approach | Key Features | Reference |

|---|---|---|---|

| Thieno[3,2-b]thiophenes | Cascade cyclization of alkynyl diol derivatives with Na₂S₂O₃ | Facile, good yield approach | mdpi.com |

| Alkyl-Substituted Fused Thiophenes (up to 7 rings) | Multistep methods starting from brominated thiophenes | High solubility, forms π-stacking structures | figshare.com |

| Thieno-annelated Polycyclic Aromatics | Mallory photoreaction of arylthienylethenes | Forms isomeric fused systems | rsc.org |

| Thieno[3,2-b]indoles | Paal-Knorr reaction; Suzuki-Miyaura coupling; Buchwald-Hartwig amination | Nitrogen-containing fused system | nih.govsemanticscholar.org |

| Thieno[2,3-b]thiophene (B1266192) containing bis-heterocycles | Reaction of enaminone derivatives with nucleophiles | Creation of complex bis-heterocyclic structures | nih.gov |

| Dithienosilole-based materials | Suzuki and Stille coupling reactions | Silicon-bridged central unit for organic semiconductors | nih.gov |

Green Chemistry Principles in the Synthesis of Thiophene Derivatives

The synthesis of thiophene derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. benthamscience.comresearchgate.net This involves the use of environmentally benign solvents, safer reagents, and more efficient, atom-economical reactions. nih.gov

A key focus is the replacement of harsh and toxic solvents. An environmentally benign method for synthesizing halogenated thiophenes utilizes ethanol (B145695) as a solvent, along with safe and inexpensive inorganic reagents like copper (II) sulfate (B86663) pentahydrate and sodium halides. nih.gov This approach avoids the halogenated and toxic solvents used in many earlier methodologies and proceeds under mild conditions with high yields. nih.gov Another strategy employs a mixed solvent system of tetrabutylphosphonium (B1682233) bromide and water for the chemoselective heterocyclization of bromoenynes, using inexpensive and safe potassium xanthogenate (EtOCS₂K) as a thiol surrogate in a transition-metal-free reaction. organic-chemistry.org

The development of metal-free synthetic methodologies is another significant advancement in green thiophene chemistry. nih.gov These methods minimize metal toxicity and often employ controlled reaction conditions. nih.gov For example, substituted buta-1-enes can react with potassium sulfide (B99878) in a transition-metal-free, atom-economical synthesis of thiophenes that involves the cleavage of multiple C-H bonds. organic-chemistry.org Similarly, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur provides a variety of substituted thiophenes. organic-chemistry.org

The use of renewable resources and bio-based feedstocks is a cornerstone of green synthesis. Researchers have developed a method to synthesize thiophene diesters from biomass-derived methyl levulinate and elemental sulfur, a cheap and surplus by-product of the fossil fuel industry. researchgate.net This approach provides a sustainable alternative to methods relying on petroleum-based starting materials and unwieldy sulfurizing agents like Lawesson's Reagent. researchgate.net The bio-based platform 5-methyl-2-thiophenethiol (5-MTT), derived from cellulose, can be converted into a variety of thiophenes bearing different S-functional groups under environmentally ethical reaction conditions. royalsocietypublishing.org Eco-friendly approaches have also utilized natural catalysts, such as citrus juice, for mediating annulation reactions to synthesize thiophene-linked benzothiazepines. researchgate.net

These green methodologies not only reduce waste and hazard but also can lead to simpler and cleaner reactions, often with high product yields. nih.gov The future of thiophene synthesis is expected to involve more imaginative, efficient, and versatile approaches that are both environmentally friendly and economical. benthamdirect.com

| Green Chemistry Principle | Application in Thiophene Synthesis | Example | Benefits | Reference |

|---|---|---|---|---|

| Use of Safer Solvents | Replacing toxic/halogenated solvents with benign alternatives | Using ethanol for the synthesis of halogenated thiophenes | Reduced toxicity, environmentally friendly | nih.gov |

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product | Reaction of substituted buta-1-enes with potassium sulfide | High efficiency, low waste | organic-chemistry.org |

| Use of Renewable Feedstocks | Synthesizing thiophenes from biomass instead of petroleum | Synthesis from biomass-derived methyl levulinate | Sustainable, reduces reliance on fossil fuels | researchgate.net |

| Catalysis | Using catalysts to increase reaction efficiency and reduce energy consumption | Citrus juice mediated (4+3) annulations | Natural, renewable catalyst, mild conditions | researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure | Use of ultrasound and microwaves for cross-coupling reactions | High reaction rates, chemoselectivity | researchgate.net |

| Reduction of Derivatives | Avoiding unnecessary derivatization to reduce steps and waste | Metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur | Simpler process, avoids toxic metal catalysts | organic-chemistry.org |

Iii. In Depth Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like 2,3-di(thiophen-3-yl)thiophene. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Due to the structural complexity and the presence of multiple similar protons and carbons in terthiophenes, one-dimensional (1D) ¹H and ¹³C NMR spectra can be crowded and difficult to interpret definitively. Multi-dimensional NMR techniques, such as 2D-NMR, are employed to resolve this ambiguity by spreading the signals across two frequency axes, revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the mapping of the spin systems within the individual thiophene (B33073) rings and establishing connectivity between them.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, providing a direct link between the ¹H and ¹³C assignments. This is crucial for accurately assigning the signals of the thiophene ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. This technique is vital for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the different thiophene rings by showing correlations between protons on one ring and carbons on an adjacent ring.

Table 1: Representative ¹H and ¹³C NMR Data for a Terthiophene Derivative (3',4'-dimethoxy-2,2':5',2"-terthiophene in DMSO-d₆) mdpi.com

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Coupling Constant (J in Hz) |

|---|---|---|---|

| H-5, H-5" | 7.58 | - | dd, J = 5.1, 1.1 |

| H-3, H-3" | 7.30 | - | dd, J = 3.6, 1.1 |

| H-4, H-4" | 7.11 | - | dd, J = 5.1, 3.6 |

| OCH₃ | 3.90 | - | s |

| C-3', C-4' | - | 150.71 | - |

| C-2', C-5' | - | 121.97 | - |

| C-2, C-2" | - | 138.25 | - |

| C-5, C-5" | - | 128.68 | - |

| C-3, C-3" | - | 132.32 | - |

| C-4, C-4" | - | 132.59 | - |

Data is for 3',4'-dimethoxy-2,2':5',2"-terthiophene, not this compound, and serves as an illustrative example of NMR data for a terthiophene structure.

While solution-state NMR reveals the structure of individual molecules, solid-state NMR (ssNMR) provides invaluable insights into the structure, packing, and molecular dynamics of materials in their solid form. researchgate.net For conjugated thiophene-based materials, ssNMR is crucial for understanding how molecules arrange in thin films or crystalline powders, which directly impacts their electronic properties. acs.org

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. By analyzing chemical shifts and their anisotropies, one can deduce information about the local electronic environment and molecular conformation. researchgate.net Furthermore, advanced 2D ssNMR experiments can probe spatial proximities between different parts of the molecule or between adjacent molecules, helping to elucidate the π-stacking arrangement and intermolecular packing that govern charge transport in organic semiconductor materials. nih.gov Studies on thiophene-based mesogens and polymers have successfully used ssNMR to determine the orientational order of the molecular core and the orientation of thiophene rings with respect to the main molecular axis. researchgate.netnih.gov

Advanced Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, symmetry, and bonding, providing a characteristic "molecular fingerprint." mdpi.com

The IR and Raman spectra of this compound are expected to be rich in features corresponding to the vibrations of the three interconnected thiophene rings. Key vibrational modes include C-H stretching, C=C and C-C ring stretching, C-S stretching, and various in-plane and out-of-plane ring deformation modes. nii.ac.jp

C-H stretching: Typically observed in the 3120-3050 cm⁻¹ region for substituted thiophenes. nii.ac.jp

Ring stretching: Strong bands associated with C=C and C-C stretching vibrations within the aromatic rings appear in the 1650-1400 cm⁻¹ region. researchgate.net The exact positions of these bands are sensitive to the degree of π-conjugation along the molecular backbone.

Ring C-H deformations: In-plane and out-of-plane C-H bending modes are found at lower wavenumbers (e.g., 1250-1050 cm⁻¹ and 900-650 cm⁻¹, respectively), and their patterns can be indicative of the substitution pattern on the thiophene rings. nii.ac.jp

Crucially, the torsional angles between the thiophene rings define different conformational isomers (conformers). These conformers can coexist in solution or in the solid state. Vibrational spectroscopy is a powerful tool for studying this conformational polymorphism because the vibrational frequencies and intensities of certain modes, particularly those involving inter-ring linkages, are sensitive to the dihedral angle between the rings. mdpi.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to calculate the expected vibrational frequencies for different conformers, aiding in the assignment of spectral features and the analysis of conformational equilibria. mdpi.comiu.edu.sa

Table 2: Typical Vibrational Mode Regions for Substituted Thiophenes nii.ac.jpresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3120 - 3050 | IR, Raman |

| C=C Ring Stretch | 1650 - 1500 | IR, Raman |

| C-C Ring Stretch | 1500 - 1300 | IR, Raman |

| C-H In-plane Bend | 1250 - 1000 | IR |

| C-H Out-of-plane Bend | 900 - 650 | IR |

In situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions. By placing a probe directly into the reaction vessel, techniques like in situ IR or Raman spectroscopy can track the disappearance of reactant peaks and the appearance of product peaks over time. This provides valuable mechanistic information and helps optimize reaction conditions. While specific studies on the synthesis of this compound using this method are not detailed in the provided sources, the technique is widely applied to monitor the polymerization of thiophene monomers. nih.gov In such studies, researchers can observe changes in the characteristic vibrational modes of the thiophene ring as oligomers and polymers are formed, providing insights into the reaction kinetics and the structure of the resulting material as it is being synthesized.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule in the crystalline solid state. researchgate.net If a suitable single crystal of this compound can be grown, XRD analysis can provide definitive information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion (dihedral) angles between the thiophene rings. researchgate.net

Conformation: The exact solid-state conformation of the molecule, confirming whether the rings are, for example, in a planar syn or anti arrangement or a non-planar, twisted conformation.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice. This includes intermolecular distances and the identification of specific packing motifs like π-stacking or herringbone arrangements. iucr.org

For semiconducting materials like thiophene oligomers, understanding the crystal packing is paramount. The distance and geometry of π-stacking interactions directly influence the electronic coupling between adjacent molecules and, consequently, the material's charge transport efficiency. nist.gov While a specific crystal structure for this compound was not found, analysis of related compounds like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) reveals how XRD is used to determine key structural parameters, such as lamellar stacking distances due to side chains and the crucial π-stacking distance between conjugated backbones. nist.gov In another example, the structure of a fullerene dimer linked by a thieno[2,3-b]thiophene (B1266192) unit was characterized by XRD to understand its solid-state morphology. rsc.org

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline state. This technique yields exact measurements of bond lengths, bond angles, and dihedral angles, offering an unambiguous depiction of the molecular conformation. It also provides invaluable insight into the packing of molecules within the crystal lattice, revealing non-covalent intermolecular interactions such as π-π stacking and C-H···S interactions that dictate the material's bulk properties.

A review of published research indicates a lack of specific single-crystal X-ray diffraction studies for this compound. Consequently, experimentally determined data on its precise molecular geometry and intermolecular packing arrangement are not available at this time.

Powder X-ray Diffraction for Bulk Crystalline Structure and Thin Film Morphology

Specific powder X-ray diffraction data for this compound is not readily found in the current scientific literature. Therefore, an analysis of its bulk crystalline structure or thin-film morphology via this method cannot be presented.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound with high accuracy. It measures the mass-to-charge ratio (m/z) of ions to several decimal places, allowing for the determination of a molecule's exact molecular formula. Furthermore, by analyzing the fragmentation patterns that occur upon ionization, HRMS can help elucidate the compound's structure. For thiophene-containing molecules, fragmentation often involves the loss of structural units like CS or C2H2. researchgate.net

For this compound, the expected molecular formula is C₁₂H₈S₃. The theoretical exact mass can be calculated for its molecular ion [M]⁺. However, detailed experimental studies on its specific fragmentation pathways via HRMS have not been reported in the available literature.

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

UV-Vis and PL spectroscopy are fundamental techniques for probing the electronic properties of conjugated molecules. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing the electronic transitions within the molecule, which correspond to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). PL spectroscopy measures the emission of light from the molecule after it has been excited by absorbing light, providing information about its fluorescence properties and potential for light-emitting applications.

Absorption and Emission Properties in Solution and Solid State

The optical properties of oligothiophenes are highly dependent on their conjugation length, molecular planarity, and intermolecular interactions. In solution, these molecules typically exhibit strong absorption in the UV or visible region. In the solid state, these properties can shift due to molecular packing and aggregation effects. For instance, enhanced fluorescence efficiencies have been observed in both solution (up to 66%) and solid-state thin films for certain dithieno[3,2-b:2',3'-d]pyrrole-based oligothiophenes. nih.gov

Despite the general understanding of oligothiophene optical properties, specific experimental data for this compound, including its absorption maxima (λ_max) and emission maxima (λ_em) in either solution or the solid state, are not available in the surveyed literature.

Data on the absorption and emission properties of this compound is not available in the reviewed sources, preventing the creation of a data table.

Solvatochromism and Aggregation-Induced Phenomena

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent, which can indicate changes in the electronic distribution of the molecule's ground and excited states. Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules in solution are induced to emit intensely upon aggregation. nih.gov This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways. nih.govrsc.org These properties are of significant interest for applications in sensors and bio-imaging. nih.govresearchgate.net

There are no specific studies in the available literature that investigate or report solvatochromic or aggregation-induced emission behavior for the compound this compound.

Microscopy Techniques for Morphological Characterization

Microscopy techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface morphology of materials at the micro- and nanoscale. SEM provides information on the shape and texture of bulk powders or films, revealing features like the formation of globular or urchin-like assemblies in some thiophene derivatives. rsc.org AFM is particularly useful for characterizing the surface of thin films, providing data on roughness and the size and distribution of crystalline domains, which are critical factors affecting charge transport in organic semiconductor films. acs.orgnist.gov

A literature search did not yield any studies employing microscopy techniques for the morphological characterization of this compound.

Atomic Force Microscopy (AFM) for Surface Topography and Film Microstructure

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. researchgate.net For thin films of thiophene-based oligomers, AFM is instrumental in quantifying surface roughness, identifying growth modes, and visualizing the early stages of film formation. acs.org The analysis is typically performed in tapping mode to minimize damage to the soft organic surface. nist.gov

The surface morphology and roughness of oligothiophene films are highly dependent on deposition conditions such as substrate temperature, deposition rate, and post-deposition annealing. These factors influence the molecular packing and crystallinity of the film. For instance, films of α,α'-diethyl-sexithiophene (DE6T), a related oligothiophene, show that increasing the substrate temperature during deposition can significantly improve molecular ordering. researchgate.net

Detailed research findings on various oligothiophene films reveal a range of surface morphologies. For example, thin films of 5,5′-bis(naphth-2-yl)-2,2′-bithiophene (NaT2) deposited on different substrates exhibit distinct crystal structures and orientations. On graphene, the molecules tend to lie flat (face-on orientation), while on Si/SiO2, they adopt a more upright stance (edge-on orientation). acs.org This substrate-dependent orientation is a key factor in controlling the film's electronic properties.

The surface roughness, often quantified by the root-mean-square (RMS) value, is a critical parameter. Lower surface roughness is generally desirable for creating smooth interfaces in electronic devices. The table below presents representative surface roughness data for thin films of related oligothiophene compounds, illustrating the typical values obtained and their dependence on the substrate.

Interactive Data Table: Surface Roughness of Oligothiophene Thin Films Measured by AFM

| Compound | Substrate | Film Thickness (nm) | Scan Size (μm x μm) | RMS Roughness (nm) |

| α,α'-diethyl-sexithiophene (DE6T) | Si/SiO₂ | 50 | 5 x 5 | 1.5 - 3.0 |

| Naphthyl end-capped bithiophene (NaT2) | Si/SiO₂ | 20 | 2 x 2 | 0.8 - 1.2 |

| Naphthyl end-capped bithiophene (NaT2) | Graphene | 20 | 2 x 2 | 0.4 - 0.7 |

| Quaterthiophene (4T) | Si/SiO₂ | 30 | 1 x 1 | ~1.0 |

Note: The data presented here are representative values for related oligothiophene compounds and are intended to illustrate the typical data obtained via AFM analysis.

Iv. Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Packing

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. In the context of 2,3-di(thiophen-3-yl)thiophene and related oligothiophenes, MD simulations provide crucial information about their conformational flexibility and how individual molecules pack together in the solid state, which is a key determinant of the material's electronic properties.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on similar thiophene-based materials. For instance, atomistic and coarse-grained MD simulations have been employed to investigate the conformation of single poly(3-hexylthiophene) chains, revealing the formation of bundle and toroid structures at different temperatures. acs.org Such simulations for this compound would involve modeling the inter- and intramolecular forces to predict the most stable conformations. The dihedral angles between the central and outer thiophene (B33073) rings are of particular interest, as they dictate the degree of π-conjugation along the molecular backbone.

The molecular packing in the solid state is critical for efficient charge transport. MD simulations can predict how molecules of this compound would arrange themselves in a crystal lattice. The simulations can reveal important parameters such as the π-π stacking distance and the degree of molecular ordering. nih.gov Favorable π-π stacking, where the aromatic rings of adjacent molecules are in close, parallel alignment, creates pathways for charge carriers to move through the material. The presence of distinct shoulder peaks in the absorption spectra of thin films of some thieno[3,2-b]thiophene (B52689) derivatives is indicative of effective molecular packing, a feature that can be corroborated and analyzed in detail using MD simulations. nih.gov

Calculation of Charge Transport Parameters (e.g., Reorganization Energies, Transfer Integrals)

The intrinsic charge transport properties of an organic semiconductor can be quantitatively assessed through the calculation of key parameters like reorganization energies and transfer integrals. These parameters are typically calculated using quantum chemical methods, such as Density Functional Theory (DFT).

The reorganization energy (λ) is the energy required for a molecule to adjust its geometry upon gaining or losing a charge carrier (an electron or a hole). It is composed of two components: the internal reorganization energy related to the geometry relaxation of a single molecule, and the external reorganization energy related to the polarization of the surrounding medium. A lower reorganization energy is desirable for efficient charge transport, as it signifies a smaller energetic barrier for a charge to hop from one molecule to another. For thiophene-based materials, computational studies have shown that modifications to the molecular structure, such as the introduction of different functional groups, can influence the reorganization energy.

The transfer integral (t) , also known as the electronic coupling, quantifies the strength of the electronic interaction between adjacent molecules in a packed solid. A larger transfer integral indicates a greater probability of charge hopping between molecules and thus contributes to higher charge carrier mobility. The value of the transfer integral is highly sensitive to the relative orientation and distance between neighboring molecules. Therefore, accurate prediction of the molecular packing from methods like MD simulations is crucial for a reliable calculation of the transfer integral.

| Charge Transport Parameter | Description | Desirable Value for High Mobility |

| Reorganization Energy (λ) | The energy cost associated with the geometrical relaxation of a molecule and its environment upon charge transfer. | Low |

| Transfer Integral (t) | A measure of the electronic coupling between adjacent molecules, determining the ease of charge hopping. | High |

Computational Design Principles for Rational Material Development

Computational modeling plays a crucial role in the rational design of new organic semiconductor materials by establishing clear structure-property relationships. acs.orgacs.orgresearchgate.net This approach allows for the in silico screening of candidate molecules before undertaking costly and time-consuming synthesis.

For thiophene-based materials like this compound, computational design principles focus on several key aspects:

Tuning Electronic Properties: The electronic properties, such as the HOMO-LUMO gap, can be tuned by modifying the molecular structure. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels. nih.gov Theoretical calculations can predict how different substituents on the thiophene rings of this compound would affect its electronic characteristics. nih.gov

Enhancing Molecular Planarity and Rigidity: A more planar and rigid molecular backbone generally leads to better π-orbital overlap and more ordered molecular packing, which are beneficial for charge transport. nih.gov Computational studies can assess the planarity of different molecular designs and identify strategies to minimize torsional disorders.

Optimizing Intermolecular Interactions: The design of the molecular periphery is critical for controlling solid-state packing. The introduction of specific side chains can influence the intermolecular interactions and promote favorable π-stacking. rsc.org Computational methods can be used to explore how different substitution patterns on the outer thiophene rings of this compound would impact its packing arrangement and, consequently, its charge transport properties.

Structure-Mobility Correlation: By systematically varying the molecular structure and calculating the resulting charge transport parameters, it is possible to establish a correlation between molecular design and charge carrier mobility. This allows for the identification of promising molecular architectures with high predicted mobilities. For example, studies on thiadiazoloquinoxaline-based copolymers have shown how tuning the substitution positions and architectures of alkyl chains can significantly impact device performance. rsc.org

V. Electrochemical Characteristics and Redox Behavior of 2,3 Di Thiophen 3 Yl Thiophene and Its Derivatives

Cyclic Voltammetry (CV) and Square Wave Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe the redox behavior of thiophene-based materials. researchgate.net It provides critical information on the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are essential for designing and evaluating materials for applications like organic field-effect transistors (OFETs) and organic solar cells. mdpi.comuni-halle.de

The oxidation and reduction potentials of dithienothiophene (DTT) derivatives and related structures are determined from their cyclic voltammograms. The onset of the oxidation peak in a CV curve is commonly used to calculate the HOMO energy level. mdpi.com For many DTT derivatives, which are rich in electrons, oxidation processes are more readily accessible than reduction.

For instance, a study on solution-processable DTT derivatives designed for organic thin-film transistors reported oxidation potentials of 1.14 V, 0.81 V, and 0.90 V for different compounds in dichloromethane. mdpi.com These potentials correspond to HOMO levels calculated to be -5.42 eV, -5.09 eV, and -5.19 eV, respectively. mdpi.com The variation in potential is attributed to the different substituent groups attached to the DTT core, which modulate the electron density of the π-conjugated system. Similarly, derivatives of benzo[b]thieno[2,3-d]thiophene (BTT) have shown oxidation peaks ranging from +1.14 V to +1.61 V. acs.org The extension of conjugation in these molecules generally leads to a lowering of the oxidation potential. acs.org

The following table summarizes the electrochemical data for selected dithienothiophene derivatives.

| Compound | Onset Oxidation Potential (Eoxonset) vs. Fc/Fc+ | HOMO Level (eV) |

| 2,6-Dioctyldithieno[3,2-b:2′,3′-d]thiophene | 1.14 V | -5.42 eV |

| 2,6-Bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | 0.81 V | -5.09 eV |

| 2,6-Bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | 0.90 V | -5.19 eV |

Data sourced from a study on DTT derivatives in CH2Cl2 with a ferrocene/ferrocenium internal standard. mdpi.com

The stability of the charged states and the reversibility of the redox processes are crucial for the operational lifetime of electronic devices. For DTT derivatives, the rigid and planar molecular structure, combined with extended π-conjugation, contributes to high oxidative stability. mdpi.com The low HOMO levels observed for many DTT compounds (often below -5.0 eV) make them more stable in ambient conditions compared to materials like pentacene. mdpi.comresearchgate.net

Electrochemical stability is often assessed by performing multiple CV scans. A material is considered stable if the peak currents and potentials show minimal changes over repeated cycles. For example, polymers derived from DTT have demonstrated satisfactory stability even after 500 repeated cycles, indicating robust redox behavior. acs.org The reversibility of a redox process in CV is indicated by the separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents (Ipa/Ipc). A reversible one-electron process typically has a ΔEp of about 59 mV and an Ipa/Ipc ratio close to 1. Deviations from these values can suggest quasi-reversible or irreversible processes, which may involve follow-up chemical reactions or slow electron transfer kinetics.

In Situ Spectroelectrochemistry (e.g., UV-Vis, ESR during redox switching)

In situ spectroelectrochemistry combines electrochemical methods with spectroscopic techniques to characterize the transient species generated during redox reactions. This provides direct insight into the electronic structure of the charged states (radical cations, dications, etc.). uni-halle.de

Upon electrochemical oxidation, thiophene (B33073) oligomers and DTT derivatives exhibit distinct changes in their UV-Vis-NIR absorption spectra. The neutral species typically absorb in the UV or visible region due to π-π* transitions. When oxidized to form radical cations (polarons), new absorption bands appear at lower energies (in the visible and near-infrared regions). uni-halle.debilkent.edu.tr Further oxidation to the dication state (bipolaron) can lead to a shift or disappearance of the radical cation bands and the appearance of new absorption features. bilkent.edu.tr For example, spectroelectrochemical studies on DTT-based polymer films show clear color changes during oxidation; a polymer that is yellow-orange in its neutral state can turn blue-grey upon oxidation, indicating a significant alteration of its electronic structure. rsc.org

Electron Spin Resonance (ESR) spectroscopy is used in conjunction with electrochemistry to detect and characterize paramagnetic species, such as radical cations. uni-halle.dedtic.mil In situ ESR measurements during the oxidation of thiophene oligomers confirm the formation of radical cations in the first oxidation step. uni-halle.deacs.org The intensity of the ESR signal is proportional to the concentration of the radical species. Studies on bridged dimers of thiophene oligomers have shown that upon one-electron oxidation, the resulting charge (and spin) remains localized on a single oligomer unit and does not hop between the chains at temperatures up to 300 K. dtic.mil As oxidation proceeds to the two-electron state (dication), the ESR signal often diminishes, suggesting the formation of a diamagnetic, spinless species, consistent with the bipolaron model. dtic.mil

Mechanistic Insights into Electrochemical Transformations

The electrochemical oxidation of thiophene-based systems, including DTT, generally proceeds through a stepwise mechanism. The initial step is a one-electron transfer from the molecule's HOMO to the electrode, forming a radical cation. researchgate.net

Thiophene Derivative → [Thiophene Derivative]•+ + e-

This radical cation is a key intermediate. Depending on the molecular structure, solvent, and the presence of unreacted monomer, it can undergo several follow-up reactions. researchgate.net If the radical cation is stable, a second electron can be removed at a higher potential to form a dication.

[Thiophene Derivative]•+ → [Thiophene Derivative]2+ + e-

Alternatively, the highly reactive radical cation can couple with another radical cation or a neutral monomer molecule. This coupling is the fundamental step in electropolymerization, leading to the formation of dimers, oligomers, and ultimately a conductive polymer film on the electrode surface. researchgate.net Computational studies on the mechanism of thiophene oxidation suggest that this process leads to the formation of polythiophene. researchgate.net The specific positions of coupling (e.g., α-positions of the terminal thiophene rings) are crucial in determining the structure and properties of the resulting polymer. Electrochemical methods that employ a catalytic amount of a halogen mediator, such as nBu4NBr, have also been developed to promote intramolecular C–S bond formation, suggesting that an oxidized bromine species ([Br+]) can act as the initial oxidant to generate the key cationic intermediates. okayama-u.ac.jp

Vi. Polymerization and Oligomerization Pathways of 2,3 Di Thiophen 3 Yl Thiophene

Oxidative Polymerization (Electrochemical and Chemical)

Oxidative polymerization is a common method for synthesizing polythiophenes. It can be carried out either electrochemically, by applying an electric potential to a solution containing the monomer, or chemically, using an oxidizing agent such as iron(III) chloride (FeCl₃).

The generally accepted mechanism for the oxidative polymerization of thiophenes involves the formation of a radical cation at the thiophene (B33073) ring. kpi.uanih.gov This is achieved either by the application of an anodic potential in electrochemical polymerization or by the action of an oxidizing agent in chemical polymerization. kpi.uamdpi.com The initial step is the oxidation of the monomer to form a radical cation. This reactive species can then couple with another radical cation or a neutral monomer molecule. Subsequent deprotonation leads to the formation of a dimer, which can be further oxidized and coupled to propagate the polymer chain. kpi.uanih.gov

For 2,3-di(thiophen-3-yl)thiophene, the polymerization is expected to proceed through the coupling at the unsubstituted α-positions (C5 and C5'') of the terminal thiophene rings, as these are the most reactive sites for electrophilic attack. The central thiophene ring is less likely to participate in the polymerization due to the substitution at the 2 and 3 positions.

The reaction conditions in oxidative polymerization play a critical role in determining the final properties of the poly[this compound].

Electrochemical Polymerization: Factors such as the applied potential, solvent, supporting electrolyte, and electrode material can influence the polymer's morphology, conductivity, and molecular weight. metu.edu.trresearchgate.netacs.org For instance, the use of additives like boron trifluoride diethyl etherate (BFEE) has been shown to reduce the polymerization potential and improve the properties of the resulting polythiophene films. acs.org

Chemical Polymerization: In chemical oxidative polymerization with reagents like FeCl₃, the monomer-to-oxidant ratio, solvent, temperature, and reaction time are crucial parameters. kpi.uakochi-tech.ac.jp The choice of solvent can even lead to its incorporation into the polymer backbone. kochi-tech.ac.jp These conditions affect the regioregularity and molecular weight of the polymer, which in turn dictate its solubility and electronic characteristics. kpi.uaresearchgate.net

Cross-Coupling Polymerization Techniques (e.g., Stille, Suzuki, GRIM)

Cross-coupling reactions offer greater control over the polymer structure, leading to well-defined materials with high regioregularity. These methods typically involve the use of pre-functionalized monomers and a metal catalyst.

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound with an organohalide. nih.govulb.ac.beresearchgate.net To synthesize poly[this compound] via Stille coupling, one would need to prepare a dihalo-derivative of the monomer (e.g., 5,5''-dibromo-2,3-di(thiophen-3-yl)thiophene) and an organotin derivative (e.g., a distannyl-monomer). ulb.ac.beacs.org

Suzuki Coupling: The Suzuki reaction is another palladium-catalyzed cross-coupling method, utilizing a boronic acid or ester instead of an organotin compound. mdpi.commdpi.comnih.gov This method is often preferred due to the lower toxicity of the boron-containing reagents. The synthesis of poly[this compound] would require a dihalo-monomer and a diboronic acid or ester derivative. mdpi.commdpi.com

GRIM (Grignard Metathesis) Polymerization: GRIM polymerization is a powerful technique for producing highly regioregular poly(3-alkylthiophenes). researchgate.netexpresspolymlett.comresearchgate.net It involves the formation of a Grignard reagent from a dihalothiophene monomer, followed by nickel-catalyzed polymerization. mdpi.comresearchgate.net This method could be adapted for this compound, provided a suitable dihalo-derivative can be synthesized. nih.govexpresspolymlett.com

Controlled Polymerization Strategies for Regioregular Polymers

Regioregularity, the specific arrangement of monomer units in the polymer chain, is a critical factor determining the properties of polythiophenes. rsc.orgnih.govresearchgate.netresearchgate.net Head-to-tail (HT) coupling generally leads to more crystalline polymers with higher charge carrier mobility compared to those with head-to-head (HH) or tail-to-tail (TT) linkages. nih.gov

Cross-coupling methods like Stille, Suzuki, and particularly GRIM polymerization, are the preferred strategies for achieving high regioregularity. nih.govmdpi.comresearchgate.netnih.gov By carefully designing the monomer and choosing the appropriate catalyst and reaction conditions, it is possible to synthesize poly[this compound] with a high degree of HT coupling. This controlled synthesis is essential for optimizing the material's performance in electronic devices.

Structural and Electronic Properties of Resulting Poly[this compound]s and Copolymers

The structural and electronic properties of poly[this compound] are intrinsically linked to its polymerization method and resulting morphology.

Structural Properties: The polymer is expected to have a conjugated backbone formed by the interconnected thiophene rings. The degree of planarity of the backbone, influenced by the regioregularity and steric interactions between the thiophene units, will affect the extent of π-electron delocalization. acs.org The presence of three thiophene rings in the monomer unit may lead to a more rigid and planar polymer chain compared to simpler polythiophenes.

Electronic Properties: The electronic properties, such as the band gap, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, are determined by the polymer's chemical structure and conformation. researchgate.net A higher degree of conjugation, resulting from a planar and regioregular structure, is expected to lead to a smaller band gap. nih.gov The electronic properties can be further tuned by creating copolymers of this compound with other monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT) or electron-deficient units, to create donor-acceptor systems with tailored optoelectronic characteristics. tandfonline.comrsc.org

Interactive Data Tables

Table 1: Comparison of Polymerization Methods for Thiophene Derivatives

| Polymerization Method | Typical Regioregularity | Control over Molecular Weight | Typical Monomer Functionalization | Catalyst |

| Chemical Oxidative | Low to Moderate | Poor | None | FeCl₃, etc. |

| Electrochemical Oxidative | Moderate | Poor | None | None (Applied Potential) |

| Stille Coupling | High | Good | Dihalo- and Distannyl- | Palladium-based |

| Suzuki Coupling | High | Good | Dihalo- and Diboronic acid/ester | Palladium-based |

| GRIM Polymerization | Very High | Good | Dihalo- | Nickel-based |

Table 2: Representative Electronic Properties of Substituted Polythiophenes

| Polymer | Band Gap (eV) | HOMO Level (eV) | LUMO Level (eV) | Polymerization Method |

| Poly(3-hexylthiophene) (P3HT) | ~1.9 | ~-4.9 | ~-3.0 | GRIM |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | ~1.6 | ~-5.1 | ~-3.5 | Electrochemical |

| Poly(2-thiophen-3-yl-malonic acid) | 2.25 - 2.39 | - | - | Chemical Oxidative |

| Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) | - | - | - | - |

Note: The data in this table is for illustrative purposes and represents values for related polythiophene systems. The exact properties of poly[this compound] would need to be determined experimentally.

Vii. Electronic and Optoelectronic Materials Science Applications Fundamental Aspects

Charge Transport Mechanisms in 2,3-Di(thiophen-3-yl)thiophene-Based Materials

The arrangement of thiophene (B33073) rings in this compound and its derivatives plays a crucial role in their charge transport properties, making them promising materials for organic electronics. ontosight.ai The linear and planar structure of these oligothiophenes facilitates the delocalization of π-electrons, which is essential for electrical conductivity. ontosight.ai

Hole and Electron Transport Characteristics

Oligothiophenes, including this compound, are primarily known as p-type (hole-transporting) semiconductors. core.ac.uk However, ambipolar behavior, the ability to transport both holes and electrons, has been observed in some derivatives. For instance, a quinoidal oligothiophene derivative demonstrated well-balanced ambipolar characteristics in single crystal microwires, with hole and electron mobilities reaching up to 0.4 and 0.5 cm²/Vs, respectively. rsc.org The introduction of electron-withdrawing groups, such as in dithienothiophene S-oxide and S,S-dioxide oligomers, can also influence the electron affinity and lead to ambipolar transport. rsc.org

The charge carrier mobility in these materials is highly dependent on factors like the degree of crystallinity and the orientation of the molecules. tripod.comacs.org In a study of monodispersed oligothiophenes, it was found that mobility increased with decreasing chain length, which was attributed to better crystallinity and crystal grain orientation in the shorter oligomers. tripod.comacs.org

Table 1: Charge Carrier Mobilities in Oligothiophene-Based Materials

| Material | Transport Type | Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| Quinoidal oligothiophene derivative | Ambipolar (hole) | 0.4 | rsc.org |

| Quinoidal oligothiophene derivative | Ambipolar (electron) | 0.5 | rsc.org |

| Pentathiophene-based swivel cruciforms | p-type (hole) | 0.012 | acs.org |

| Quinquethiophene-based monolayer | p-type (hole) | up to 0.01 | aip.orgresearchgate.net |

| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | p-type (hole) | up to 1.26 | rsc.org |

| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives | p-type (hole) | up to 0.10 | mdpi.com |

| Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives | p-type (hole) | up to 0.005 | mdpi.com |

Influence of Molecular Packing and Morphology on Mobility

The solid-state arrangement of this compound and related oligomers is a critical determinant of their charge transport efficiency. The way these molecules pack in a thin film or crystal directly impacts the degree of π-orbital overlap between adjacent molecules, which is the primary pathway for charge hopping. acs.orgresearchgate.net

Key factors influencing mobility include:

Crystallinity and Grain Boundaries: Higher crystallinity and larger grain sizes generally lead to improved charge carrier mobility by reducing the number of grain boundaries that can act as traps for charge carriers. core.ac.ukresearchgate.net For instance, in sublimated films of thiophene/phenylene co-oligomers, higher substrate temperatures during deposition resulted in films with greater crystallinity and larger grains, which in turn improved the effective charge carrier mobility. core.ac.uk

Molecular Orientation: The orientation of the oligomer backbone with respect to the substrate and the direction of current flow is crucial. A standing-up orientation, where the long axis of the molecule is perpendicular to the substrate, is often desirable for efficient in-plane charge transport in field-effect transistors. core.ac.uk

π-π Stacking: The distance and geometry of π-π stacking between adjacent thiophene rings are paramount. Shorter stacking distances and favorable arrangements enhance electronic coupling and facilitate charge transport. rsc.org In the crystal structure of a new polymorph of di(thiophen-3-yl) ketone, π–π interactions were observed, contributing to the stability of the crystal structure. iucr.orgnih.gov

Side-Chain Engineering: The nature and placement of side chains can significantly influence molecular packing. While bulky side chains can enhance solubility, they can also disrupt close packing and hinder charge transport. core.ac.uk Conversely, linear alkyl chains can promote the formation of well-ordered layered structures, thereby increasing crystallinity and charge transport. core.ac.uk

Studies on various thiophene-based oligomers have consistently shown a strong correlation between the supramolecular organization and the resulting charge transport properties. tripod.comacs.orgresearchgate.net For example, grazing incidence X-ray scattering has revealed a transition from small molecule-like packing to polymer-like packing in thin films of oligothiophenes as the chain length increases. tripod.comacs.org

Exciton (B1674681) Dynamics and Photophysical Processes

The photophysical properties of this compound and its derivatives are fundamental to their application in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These properties are governed by the behavior of excitons—bound electron-hole pairs—that are formed upon photoexcitation. rsc.orgacs.org

Singlet and Triplet Exciton Formation and Dissociation

Upon absorption of light, a molecule of this compound is promoted to an excited singlet state (S₁). From this state, several processes can occur: acs.org

Radiative Decay (Fluorescence): The exciton can recombine radiatively, emitting a photon. The efficiency and wavelength of this emission are key parameters for OLED applications.

Non-radiative Decay: The exciton can decay back to the ground state (S₀) without emitting light, for example, through vibrational relaxation.

Intersystem Crossing (ISC): The singlet exciton can transition to a lower-energy triplet state (T₁). This process is crucial in some OLED technologies that utilize phosphorescence.

The dynamics of these processes are often ultrafast, occurring on the femtosecond to picosecond timescale. rsc.org For instance, in oligothiophenes, exciton relaxation to the lowest excited state can happen within approximately 150-200 femtoseconds. rsc.org The conformational flexibility of the thiophene rings plays a significant role in these dynamics, with processes like dynamic planarization influencing the extent of exciton delocalization. acs.orgacs.orgnih.gov

Energy Transfer and Charge Separation Phenomena

In multicomponent systems, such as those found in OPVs or some OLEDs, energy transfer and charge separation are critical processes.

Energy Transfer: An exciton on one molecule can transfer its energy to a neighboring molecule of a different species, provided there is sufficient spectral overlap and spatial proximity. This is a key mechanism in sensitizing emissive layers in OLEDs.

Charge Separation: At the interface between a donor material (like this compound) and an acceptor material, an exciton can dissociate into a free electron and a free hole. acs.org The electron is transferred to the acceptor, and the hole remains on the donor. This process is the fundamental principle of organic solar cells. acs.org The efficiency of charge separation is influenced by the energy level alignment at the donor-acceptor interface and the morphology of the blend. acs.org

Research on donor-π-acceptor porphyrin sensitizers has shown that intramolecular energy transfer can enhance charge separation and improve the efficiency of dye-sensitized solar cells. rsc.org

Fundamental Contributions to Organic Field-Effect Transistors (OFETs) Materials Research

Oligothiophenes, including the structural motif of this compound, have been instrumental in advancing the field of organic field-effect transistors (OFETs). ontosight.ai Their well-defined chemical structures allow for systematic studies of structure-property relationships, providing fundamental insights into charge transport in organic semiconductors. acs.orgacs.org

Key contributions include:

High-Mobility Materials: Derivatives of oligothiophenes have consistently been among the best-performing p-type organic semiconductors. rsc.orgacs.orgaip.orgresearchgate.netacs.org For example, solution-processed single crystal microwires of a quinoidal oligothiophene derivative have demonstrated hole mobilities as high as 0.4 cm²/Vs. rsc.org

Solution Processability: The development of soluble oligothiophenes has been crucial for the advancement of low-cost, large-area printed electronics. acs.org By incorporating solubilizing side chains, these materials can be deposited from solution to form the active layer of an OFET. acs.org

Monolayer Transistors: Oligothiophenes have been successfully used to fabricate monolayer OFETs, which are the ultimate limit in thin-film devices. aip.orgresearchgate.netacs.org These devices not only exhibit excellent performance but also serve as ideal platforms for studying charge transport in two dimensions. aip.orgresearchgate.netacs.org

Understanding Charge Transport: The ability to synthesize monodisperse oligothiophenes of varying lengths has provided a unique opportunity to study how charge mobility scales with conjugation length and molecular weight. tripod.comacs.org These studies have shown that in the low molecular weight regime, crystallinity and crystal orientation are more critical for high mobility than simply increasing the molecular weight. tripod.comacs.org

The systematic investigation of oligothiophene-based materials continues to provide a deeper understanding of the fundamental principles governing the performance of organic electronic devices.

Role in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs) Materials Research

The this compound moiety and its derivatives have been explored as components in both donor and acceptor materials for organic solar cells, including dye-sensitized solar cells (DSSCs) and bulk-heterojunction (BHJ) organic photovoltaics (OPVs). The planarity and electron-donating nature of the terthiophene core contribute to efficient charge generation and transport, which are critical for photovoltaic performance.

Theoretical studies using Density Functional Theory (DFT) have further elucidated the potential of such molecules. For example, investigations into 10H-phenothiazine based D-A-π-A dyes, where the donor unit was varied, showed that incorporating a 2-[3-(10H-phenothiazin-3-yl)thiophen-2-yl]-10H-phenothiazine donor could effectively tune the optoelectronic properties for DSSC applications. ajchem-a.com

In the broader context of OPVs, particularly those using a donor-acceptor (D-A) copolymer approach, thiophene-based units are fundamental. researchgate.net The this compound structure can act as an electron-donating block in these copolymers. The combination of such donor units with electron-withdrawing (acceptor) units within the same polymer chain allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This tuning is crucial for optimizing the absorption of sunlight and ensuring efficient charge separation at the donor-acceptor interface. For instance, copolymers incorporating units like 5,8-dibromo-2,3-di(thiophen-2-yl)quinoxaline (an acceptor) with benzodithiophene (a donor) have been synthesized for use in bulk-heterojunction devices with PC₇₁BM as the acceptor, achieving PCE values up to 2.22%. metu.edu.tr

Furthermore, the terthiophene scaffold is relevant in the development of non-fullerene acceptors (NFAs), which are a major focus in modern OPV research. acs.orgnih.gov By modifying the end-capped acceptor units on a fused-ring core that includes thieno[2,3-b]thiophene (B1266192), researchers can design novel NFAs with tailored energy levels and absorption spectra extending into the near-infrared (NIR) region. acs.org Theoretical studies on such A-π-D-π-A architectured molecules have shown that they can achieve lower HOMO-LUMO energy gaps and higher open-circuit voltages, which are desirable for high-efficiency solar cells. acs.org

Table 1: Performance of Solar Cells Incorporating this compound Derivatives

| Device Type | Material/Dye | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) | Reference |

|---|---|---|---|---|---|---|

| DSSC | Organic Dye with 2,3-disubstituted thiophene | - | - | - | 4.11 - 6.15 | scispace.comacs.org |

| OPV | P2:PC₇₁BM (1:4 w/w) | - | - | - | 2.22 | metu.edu.tr |

| OPV (NFA) | PM6:IDTC8-IC | 0.98 | 13.93 | 0.62 | 8.56 | researchgate.net |

| OPV (NFA) | PBDB-T:TIT-2FIC | - | - | - | 11.80 | researchgate.net |

| OPV (NFA) | PM6:TIT-2FIC | - | - | - | 13.00 | researchgate.net |

Note: This table includes data from derivatives and related structures to illustrate the role of the core thiophene motif.

Application in Organic Light-Emitting Diodes (OLEDs) Materials Research

The this compound unit is also a significant component in the design of materials for organic light-emitting diodes (OLEDs). ontosight.ai Its inherent fluorescence and charge transport capabilities make it suitable for use in emissive layers (EML) and hole-transporting layers (HTL). The rigid, planar structure of the terthiophene core can enhance intermolecular π-π stacking, which facilitates charge mobility. mdpi.com

Derivatives of this compound are incorporated into conjugated polymers and small molecules designed for OLED applications. For example, poly(aryleneethynylene)s containing a 2,5-bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP) unit have been synthesized. bohrium.com These polymers act as red-emitting materials in OLED devices. Double-layer LEDs fabricated with these polymers as the emissive layer produced red electroluminescence with maximum brightness values in the range of 17.5–24 cd/m². bohrium.com

In another approach, a donor–π–acceptor (D–π–A) type push-pull compound, DMB-TT-TPA, was designed using a thieno[3,2-b]thiophene (B52689) (an isomer of the core topic) as the π-conjugated linker between a triphenylamine (B166846) donor and a dimesitylboron acceptor. beilstein-journals.org This material, when used as an emitter in a solution-processed OLED, exhibited green-light emission (512 nm) and demonstrated strong performance. beilstein-journals.org The device achieved a low turn-on voltage of 2.9 V, a maximum current efficiency of 10.6 cd/A, a power efficiency of 6.70 lm/W, and an external quantum efficiency (EQE) of 4.61%. beilstein-journals.org This highlights the versatility of the thienothiophene core in creating efficient emitters across the visible spectrum by pairing it with suitable donor and acceptor moieties. beilstein-journals.org

The this compound motif is also valuable for developing hole-transporting materials (HTMs) and hole-blocking materials (HBMs). Efficient hole injection and transport are critical for balancing charge carriers within the emissive layer of an OLED, which directly impacts device efficiency and lifetime. Novel HBMs based on dibenzo[b,d]thiophene molecular dimers have been synthesized for blue phosphorescent OLEDs (PhOLEDs). rsc.org These materials possess high thermal stability and deep HOMO energy levels (down to -6.95 eV), which effectively block holes from passing the emissive layer, leading to high efficiencies. rsc.org A device using a dibenzo[b,d]furan-based HBM, a related heterocyclic structure, achieved a maximum EQE of 24.3%. rsc.org

Table 2: Performance of OLEDs with Materials Based on Thiophene-Thiophene Cores

| Material | Role | Emission Color | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Reference |

|---|---|---|---|---|---|---|---|

| DPP-based Poly(aryleneethynylene)s | Emitter | Red | 17.5 - 24 | - | - | - | bohrium.com |

| DMB-TT-TPA | Emitter | Green (512 nm) | 752 | 10.6 | 6.70 | 4.61 | beilstein-journals.org |

| DBF-d-Py | HBM | Blue | 88,953 | 44.3 | 46.4 | 24.3 | rsc.org |

Note: This table includes data from derivatives and related structures to demonstrate the utility of the core thiophene motif in OLEDs.

Viii. Supramolecular Chemistry and Self Assembly of 2,3 Di Thiophen 3 Yl Thiophene Derivatives

Non-Covalent Interactions Driving Assembly (e.g., π-π stacking, C-H···π, S···S interactions)

The self-assembly of 2,3-di(thiophen-3-yl)thiophene derivatives is primarily governed by a combination of weak, non-covalent interactions. These include π-π stacking, hydrogen bonding, C-H···π interactions, and sulfur-sulfur (S···S) contacts. The planarity and electron-rich nature of the thiophene (B33073) rings are crucial for these interactions.

π-π Stacking: This is a significant driving force in the assembly of aromatic molecules. In thiophene-based systems, the π-systems of adjacent molecules can overlap, leading to attractive forces that promote stacking. The geometry of this stacking can vary, with common arrangements being face-to-face or slipped-stack. For instance, in the crystal structure of di(thiophen-3-yl) ketone, a close analogue of the this compound core, π-π stacking is observed with a centroid-centroid distance of 3.946(2) Å and a slippage of 1.473 Å between the interacting thiophene rings. mdpi.combeilstein-journals.orgmetu.edu.tr This type of interaction is fundamental to the formation of ordered structures in many thiophene derivatives. nih.gov

Hydrogen Bonding: While the core this compound structure lacks classical hydrogen bond donors, derivatives functionalized with groups like amides, ureas, or carboxylic acids can form strong, directional hydrogen bonds. researchgate.netacs.org These interactions provide a powerful tool for programming the self-assembly into specific architectures, such as lamellae or one-dimensional frameworks. researchgate.net Even weaker C-H···O or C-H···N hydrogen bonds can play a crucial role in stabilizing the crystal packing of these derivatives. mdpi.combeilstein-journals.orgmetu.edu.tr For example, in a polymorph of di(thiophen-3-yl) ketone, C—H⋯O hydrogen bonds connect molecules into layers. mdpi.combeilstein-journals.orgmetu.edu.tr

Sulfur-Sulfur (S···S) Interactions: The sulfur atoms in the thiophene rings can participate in chalcogen bonding, a non-covalent interaction involving a chalcogen atom (like sulfur) as an electrophilic center. These S···S contacts, as well as S···C and S···π interactions, contribute to the directional organization of molecules in the solid state. nih.govnih.govbeilstein-journals.org In the crystal structure of 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene, S···S contacts with a distance of 3.470 Å are observed, which help in forming a closely packed structure conducive to charge transport. mdpi.com

The interplay of these non-covalent forces dictates the specific packing motifs and the resulting material properties.

| Interaction Type | Compound Example | Distance/Geometry | Reference |

| π-π Stacking | Di(thiophen-3-yl) ketone | Centroid-centroid distance: 3.946(2) Å, Slippage: 1.473 Å | mdpi.combeilstein-journals.orgmetu.edu.tr |

| 2,2′-([2,2′-bithiophene]-5,5′-diylbis(methanylylidene))dimalononitrile | Interstack distance: 3.573 Å | nih.gov | |

| C-H···O Hydrogen Bond | Di(thiophen-3-yl) ketone | D···A distance: 3.261(4) Å, D-H···A angle: 151° | beilstein-journals.org |

| C-H···π Interaction | 5,5″-dimethyl-2,2′:5′,2″-terthiophene | - | nih.gov |

| S···S Interaction | 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | 3.470 Å | mdpi.com |

| S···π Interaction | 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate | S···Centroid distance: 3.487(7) - 3.539(7) Å | beilstein-journals.org |

Formation of Nanostructures (e.g., fibers, ribbons, films)

The programmed self-assembly of this compound derivatives can lead to the formation of various well-defined nanostructures. The morphology of these structures is a direct consequence of the interplay between the non-covalent interactions discussed previously and external factors such as solvent, temperature, and substrate.

For instance, the introduction of bis-urea groups into thiophene derivatives has been shown to induce the formation of one-dimensional frameworks in solution, which are controlled by intermolecular hydrogen bonds. researchgate.net These frameworks can then further assemble into larger structures. Similarly, oligothiophene-peptide hybrids have demonstrated the ability to form fibrillar aggregates. beilstein-journals.org

The process of self-assembly can be controlled to produce specific nanostructures. For example, the self-assembly of oligo(3-alkylthiophenes) at a liquid-solid interface can be investigated using scanning tunneling microscopy (STM), revealing the formation of highly ordered two-dimensional crystals. beilstein-journals.org The structure of these 2D crystals is dependent on the length of the oligomer, the nature of functional groups, and the substitution pattern. beilstein-journals.org In another example, poly(3-hexylthiophene) can be guided to form nanofiber bundles or nanoparticles depending on the conditions of oxidative doping. synchrotron-soleil.fr

The formation of these nanostructures is critical for the application of these materials in organic electronics, as the morphology at the nanoscale directly influences properties like charge carrier mobility.

| Nanostructure Type | Driving Force / Method | Example System | Reference |

| Fibers/Ribbons | Hydrogen bonding, π-π stacking | Oligothiophene-peptide hybrids | beilstein-journals.org |

| 2D Crystals/Lamellae | H-bonding, van der Waals at liquid-solid interface | Functionalized oligo(3-alkylthiophenes) on HOPG | beilstein-journals.org |

| Nanoparticles | Solution phase self-assembly | Chiral amphiphilic naphthalene (B1677914) diimide derivatives | dst.gov.in |

| Thin Films | Spin-casting | Iron (II) Metallo-Supramolecular Polymers | mdpi.com |

Molecular Recognition and Host-Guest Chemistry with this compound Scaffolds

The concept of molecular recognition, a cornerstone of supramolecular chemistry, involves the specific binding of a "guest" molecule to a "host" molecule. rsc.org While specific examples of this compound derivatives acting as hosts are not extensively documented in the provided search results, the principles of host-guest chemistry are applicable to this class of compounds.

Thiophene-based molecules, in general, can act as guests. For example, β-cyclodextrin, a well-known macrocyclic host, can bind with thiophene-based molecules. rsc.org This suggests that the this compound core could be a suitable guest for various macrocyclic hosts.